MRZ 2-514

Description

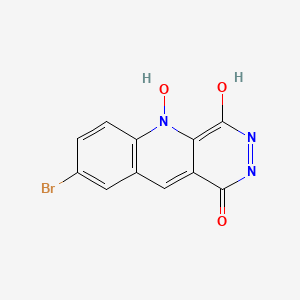

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFGZZXFEDISAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of MRZ 2-514: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRZ 2-514 is a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory neurotransmission within the central nervous system. This technical guide delineates the mechanism of action of MRZ 2-514, focusing on its interaction with the NMDA receptor complex. It provides a comprehensive overview of its binding characteristics, electrophysiological effects, and in vivo activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention. MRZ 2-514 has been identified as an antagonist of this receptor, exhibiting a specific mode of action that differentiates it from other NMDA receptor modulators. Understanding its precise mechanism is crucial for its potential therapeutic applications.

Mechanism of Action: Antagonism at the GlycineB Site

MRZ 2-514 functions as an antagonist at the strychnine-insensitive glycine modulatory site, also known as the glycineB site, on the NMDA receptor.[1][2][3][4] The activation of the NMDA receptor is unique in that it requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. By binding to the glycineB site, MRZ 2-514 competitively inhibits the binding of the co-agonist, thereby preventing the conformational change required for channel opening, even in the presence of glutamate. This allosteric modulation effectively reduces the influx of Ca²⁺ and Na⁺ ions through the channel, leading to a dampening of excitatory neurotransmission.

The antagonism by compounds acting at the glycineB site is characterized by its voltage-independence, meaning the blocking action is not dependent on the membrane potential. Furthermore, the potency of these antagonists is surmountable by increasing the concentration of the co-agonist, glycine.

Quantitative Data

The following table summarizes the key quantitative parameters that define the interaction of MRZ 2-514 and related compounds with their targets.

| Compound | Parameter | Value | Receptor/Channel | Species |

| MRZ 2-514 | Kᵢ | 33 µM | NMDA Receptor (GlycineB Site) | Not Specified |

| MRZ 2-514 | IC₅₀ | 72.7 µM | AMPA Receptor | Not Specified |

| MRZ 2/570 (Choline salt of MRZ 2-514) | ID₅₀ | Not explicitly stated, but selective for NMDA over AMPA responses in vivo | NMDA Receptor | Rat |

| MRZ 2/502 (Related Compound) | IC₅₀ | 0.28 µM (at 1 µM glycine) | NMDA Receptor | Cultured Hippocampal Neurons |

| MRZ 2/502 (Related Compound) | IC₅₀ | 1.06 µM (at 3 µM glycine) | NMDA Receptor | Cultured Hippocampal Neurons |

| MRZ 2/502 (Related Compound) | IC₅₀ | 3.08 µM (at 10 µM glycine) | NMDA Receptor | Cultured Hippocampal Neurons |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

While a specific protocol for determining the Kᵢ of MRZ 2-514 is not detailed in the available literature, a general competitive binding assay protocol is as follows:

-

Objective: To determine the binding affinity (Kᵢ) of a test compound (MRZ 2-514) by measuring its ability to displace a radiolabeled ligand from the glycineB site of the NMDA receptor.

-

Materials:

-

Membrane preparation from a tissue source rich in NMDA receptors (e.g., rat cerebral cortex).

-

Radiolabeled ligand specific for the glycineB site (e.g., [³H]MDL 105,519).

-

Unlabeled test compound (MRZ 2-514) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Electrophysiological Recording in Cultured Neurons

This protocol is based on the methodology used for characterizing related glycineB antagonists.

-

Objective: To assess the functional antagonism of NMDA receptor-mediated currents by MRZ 2-514 or its analogs.

-

Cell Culture: Primary cultures of hippocampal or cortical neurons are prepared from embryonic rats.

-

Whole-Cell Patch-Clamp Recording:

-

Neurons are voltage-clamped at a holding potential of -70 mV.

-

The extracellular solution contains antagonists for non-NMDA glutamate receptors and voltage-gated sodium and potassium channels to isolate NMDA receptor currents.

-

NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 200 µM) in the presence of a fixed concentration of glycine (e.g., 1 µM).

-

After obtaining a stable baseline response, the test compound (MRZ 2-514 or its salt) is bath-applied at various concentrations.

-

The reduction in the amplitude of the NMDA-evoked current is measured to determine the IC₅₀ of the antagonist.

-

To confirm competitive antagonism, the experiment can be repeated with different fixed concentrations of glycine. An increase in the IC₅₀ of the antagonist with increasing glycine concentration is indicative of competitive binding at the glycineB site.

-

Maximal Electroshock (MES) Seizure Model in Mice

This in vivo model is used to evaluate the anticonvulsant properties of a compound.

-

Objective: To determine the ability of MRZ 2-514 to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Animals: Male mice are typically used.

-

Procedure:

-

The test compound (MRZ 2-514) is administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.

-

At the time of predicted peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear clip electrodes.

-

The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

-

The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

-

To assess the duration of action, the test can be performed at different time points after drug administration.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of MRZ 2-514 and the experimental workflow for its characterization.

Caption: Antagonistic action of MRZ 2-514 at the NMDA receptor.

Caption: NMDA receptor signaling pathway and its inhibition by MRZ 2-514.

Caption: Experimental workflow for characterizing MRZ 2-514.

Conclusion

MRZ 2-514 is a well-characterized antagonist of the NMDA receptor, exerting its inhibitory effect through competitive binding at the strychnine-insensitive glycineB site. This mechanism prevents the necessary co-agonist binding for channel activation, thereby reducing neuronal excitability. The available quantitative data from in vitro and in vivo studies provide a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a framework for the continued exploration of MRZ 2-514 and other glycineB site antagonists in the context of neurological disorders. The detailed understanding of its mechanism of action is paramount for the strategic development of novel therapeutics targeting the NMDA receptor pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

MRZ 2-514: A Technical Guide on its Antagonism at the NMDA Receptor Glycine Site

Executive Summary

This document provides a comprehensive technical overview of MRZ 2-514, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Contrary to a general classification, MRZ 2-514 does not compete with glutamate. Instead, it acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist binding site (also known as the glycineB site) located on the GluN1 subunit of the NMDA receptor complex.[1][2][3][4] This guide details the compound's mechanism of action, presents its pharmacological data in a structured format, outlines the experimental protocols used for its characterization, and provides visual diagrams of key pathways and workflows. With a binding affinity (Ki) of 33 μM for the glycine site, MRZ 2-514 serves as a valuable tool for investigating the role of the glycine modulatory site in NMDA receptor function and pathophysiology.[1]

Introduction to NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation in the central nervous system (CNS). Its dysfunction is implicated in numerous neurological and psychiatric disorders. The activation of the NMDA receptor is unique, requiring the simultaneous binding of the primary agonist, glutamate, to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. The glycine binding site is therefore a critical modulatory hub for receptor function.

MRZ 2-514 is a member of the tricyclic pyrido-phthalazine-dione class of compounds, which have been specifically developed to target this glycine modulatory site. As a competitive antagonist at this site, MRZ 2-514 prevents the binding of glycine or D-serine, thereby allosterically inhibiting receptor activation even in the presence of glutamate. This mechanism offers a distinct therapeutic and investigational approach compared to antagonists that target the glutamate binding site or block the ion channel directly.

Mechanism of Action of MRZ 2-514

MRZ 2-514 exerts its inhibitory effect by competing with the endogenous co-agonists glycine and D-serine at the glycine binding site on the GluN1 subunit of the NMDA receptor. This mode of action has several key characteristics:

-

Competitive Inhibition: The antagonism by MRZ 2-514 can be surmounted by increasing the concentration of the co-agonist (glycine or D-serine), a hallmark of competitive binding.

-

Voltage-Independence: Unlike channel blockers such as MK-801, the inhibitory action of glycine-site antagonists is not dependent on the membrane potential.

-

Use-Independence: The level of inhibition does not depend on the prior activation state of the receptor.

By occupying the glycine site, MRZ 2-514 stabilizes the receptor in a non-activatable state, preventing the conformational change required for ion channel opening and the subsequent influx of Ca²⁺ and Na⁺.

Caption: Competitive antagonism of MRZ 2-514 at the NMDA receptor glycine site.

Quantitative Pharmacological Profile

The pharmacological effects of MRZ 2-514 have been quantified through various in vitro and in vivo assays. The data are summarized below.

In Vitro Binding and Functional Data

The affinity for the receptor and the potency of functional inhibition are critical parameters. MRZ 2-514 shows selectivity for the NMDA receptor's glycine site over the AMPA receptor.

| Parameter | Value | Receptor/Assay | Description | Citations |

| Ki | 33 µM | NMDA Receptor Glycine Site | Inhibitor Constant: Measures the binding affinity of MRZ 2-514 for the strychnine-insensitive glycine binding site. A lower Ki indicates higher affinity. | |

| IC50 | 72.7 µM | AMPA Receptor | Half-maximal Inhibitory Concentration: Concentration required to inhibit 50% of the peak current induced by AMPA, indicating off-target effects at higher concentrations. | |

| IC50 | 0.14 - 13.8 µM | NMDA Receptor | Half-maximal Inhibitory Concentration: Range for the pyrido-phthalazine-dione class in antagonizing steady-state NMDA-induced currents in cultured hippocampal neurons. |

In Vivo Efficacy Data

In vivo studies in animal models demonstrate the physiological effects of NMDA receptor antagonism by MRZ 2-514 and related compounds.

| Model | Effect | Compound | Notes | Citations |

| Maximal Electroshock (MES) | Anticonvulsant Action | MRZ 2-514 | Demonstrates central nervous system activity and potential as an antiepileptic agent. | |

| Pharmacokinetics | Effect Prolonged by Probenecid | MRZ 2-514 | Suggests that the compound's clearance involves an organic acid transport mechanism. | |

| Microdialysis | Peak Brain Concentration: ~1.7 µM | MRZ 2/570 (Choline Salt) | Indicates CNS penetration of a closely related, more soluble analog after intraperitoneal administration. |

Experimental Methodologies

The characterization of MRZ 2-514 relies on standardized pharmacological assays. Detailed protocols for these key experiments are outlined below.

Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a specific radiolabeled ligand.

1. Membrane Preparation:

-

Rat cerebral cortices are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cell debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer, and the protein concentration is determined via a Bradford assay. Aliquots are stored at -80°C until use.

2. Competition Binding Assay:

-

Assay is performed in a 96-well plate format.

-

Total Binding Wells: Contain membrane preparation, a fixed concentration of a specific glycine-site radioligand (e.g., [³H]MDL-105,519), and assay buffer.

-

Non-specific Binding (NSB) Wells: Contain the same components as total binding wells, plus a saturating concentration of a non-labeled glycine site agonist (e.g., glycine) to block all specific binding.

-

Test Compound Wells: Contain membrane preparation, radioligand, and serial dilutions of MRZ 2-514.

3. Incubation and Filtration:

-

The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Filters are washed rapidly with ice-cold buffer to remove any remaining unbound ligand.

4. Quantification and Data Analysis:

-

Filters are placed in scintillation vials with a scintillation cocktail.

-

Radioactivity is measured using a liquid scintillation counter.

-

Specific binding is calculated: Total Binding - Non-specific Binding.

-

Data are plotted as the percentage of specific binding versus the log concentration of MRZ 2-514 to generate a competition curve and determine the IC50 value.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: General workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique measures ion flow across the cell membrane, providing a direct functional readout of receptor inhibition.

1. Cell/Slice Preparation:

-

Primary neurons (e.g., hippocampal or cortical neurons) are cultured, or acute brain slices are prepared from rodents.

-

The preparation is transferred to a recording chamber on the stage of a microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).

2. Obtaining a Whole-Cell Recording:

-

A glass micropipette filled with an internal solution mimicking the intracellular environment is positioned against a neuron.

-

A high-resistance "giga-seal" is formed between the pipette and the cell membrane.

-

The membrane patch is then ruptured by gentle suction, establishing the whole-cell configuration, which allows control of the cell's membrane potential (voltage-clamp) and measurement of transmembrane currents.

3. Isolating and Recording NMDA Receptor Currents:

-

The aCSF contains antagonists for other receptors (e.g., CNQX for AMPA receptors, picrotoxin for GABA-A receptors) to isolate NMDA receptor-mediated currents.

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

NMDA receptors are activated by applying a solution containing NMDA and a co-agonist like glycine. The resulting inward current is recorded as the baseline response.

4. Application of Antagonist and Data Analysis:

-

After establishing a stable baseline, the perfusion solution is switched to one containing the agonists plus a known concentration of MRZ 2-514.

-

The new, inhibited steady-state current is recorded.

-

The process is repeated for a range of MRZ 2-514 concentrations.

-

The percentage of inhibition is calculated for each concentration relative to the baseline.

-

The data are plotted as percent inhibition versus the log concentration of MRZ 2-514, and an IC50 value is determined by fitting the curve.

Caption: General workflow for electrophysiological characterization of an antagonist.

Conclusion

MRZ 2-514 is a well-characterized competitive antagonist of the NMDA receptor, acting specifically at the glycine co-agonist site. Its moderate binding affinity (Ki = 33 μM) and demonstrated in vivo activity in preclinical models make it a standard tool for probing the function of the GluN1 subunit. The detailed methodologies provided herein offer a framework for the consistent and reliable characterization of MRZ 2-514 and other novel glycine-site modulators. Further research into its pharmacokinetics and selectivity profile will continue to refine its application in neuroscience and drug development.

References

Investigating the Role of the Glycine Site on NMDA Receptors with MRZ 2-514: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of the N-methyl-D-aspartate (NMDA) receptor's glycine co-agonist site using the competitive antagonist, MRZ 2-514. This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and drug development in this area.

Quantitative Data Summary

MRZ 2-514 is a potent and selective antagonist at the strychnine-insensitive glycine binding site (glycineB) of the NMDA receptor. The following tables summarize the key quantitative data for MRZ 2-514 and related compounds from foundational studies.

| Compound | Binding Affinity (Kᵢ) at GlycineB Site | Functional Antagonism (IC₅₀) vs. NMDA-induced currents | Antagonism (IC₅₀) vs. AMPA-induced currents | Anticonvulsant Activity (ED₅₀) in MES test (i.p. in mice) |

| MRZ 2-514 | 33 µM | Not explicitly stated for MRZ 2-514 in abstracts | 72.7 µM | Information not available in abstracts |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of NMDA receptor glycine site antagonists like MRZ 2-514. These protocols are based on standard practices and the information available from the seminal work by Parsons et al., 1997.

Radioligand Binding Assay for the GlycineB Site

This protocol is used to determine the binding affinity of a compound for the glycine site of the NMDA receptor.

Materials:

-

Rat cortical membranes (prepared from adult male Sprague-Dawley rats)

-

[³H]MDL 105,519 (a high-affinity radioligand for the glycineB site)

-

MRZ 2-514 or other test compounds

-

50 mM Tris-acetate buffer (pH 7.4)

-

Glycine (for non-specific binding determination)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration manifold and vacuum pump

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-acetate buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: In a final volume of 500 µL, combine:

-

100 µL of rat cortical membrane preparation

-

50 µL of [³H]MDL 105,519 (to a final concentration of ~1 nM)

-

50 µL of various concentrations of MRZ 2-514 or other test compounds (typically ranging from 10⁻⁹ M to 10⁻³ M)

-

50 mM Tris-acetate buffer to make up the final volume.

-

-

Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled glycine (e.g., 1 mM).

-

Incubation: Incubate the assay tubes at 4°C for 30 minutes.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters three times with 4 mL of ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Hippocampal Neurons

This protocol is used to assess the functional antagonism of NMDA receptor-mediated currents by a test compound.

Materials:

-

Primary hippocampal neuron cultures (from E18 rat embryos)

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.3)

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2)

-

NMDA

-

Glycine

-

MRZ 2-514 or other test compounds

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

-

Cell Culture: Plate embryonic hippocampal neurons on poly-D-lysine coated coverslips and culture for 10-14 days.

-

Recording Setup: Place a coverslip with cultured neurons in a recording chamber mounted on an inverted microscope. Perfuse the chamber with external solution.

-

Pipette Preparation: Fill a borosilicate glass pipette with the internal solution.

-

Whole-Cell Configuration: Approach a neuron with the recording pipette and form a giga-ohm seal. Rupture the membrane patch to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.

-

Drug Application: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron using a rapid application system to evoke an inward current.

-

Antagonist Testing: Co-apply various concentrations of MRZ 2-514 with the NMDA/glycine solution and record the resulting current.

-

Data Analysis: Measure the peak and steady-state amplitude of the NMDA-induced currents in the absence and presence of the antagonist. Plot the percentage inhibition of the current as a function of the antagonist concentration to determine the IC₅₀ value.

Maximal Electroshock (MES) Test in Mice

This in vivo protocol is used to evaluate the anticonvulsant properties of a compound.

Materials:

-

Male albino mice (e.g., CD-1)

-

Electroshock apparatus with corneal electrodes

-

MRZ 2-514 or other test compounds

-

Vehicle (e.g., saline, DMSO)

-

Electrode solution (e.g., saline)

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory environment. Administer MRZ 2-514 or vehicle intraperitoneally (i.p.) at various doses.

-

Electroshock Application: At a predetermined time after drug administration (e.g., 30 minutes), apply a drop of electrode solution to the eyes of the mouse. Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

-

Data Analysis: The endpoint is the protection from tonic hindlimb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals from the seizure) using probit analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways, experimental workflows, and logical relationships relevant to the investigation of MRZ 2-514.

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of MRZ 2-514.

Unraveling the Pharmacological Profile of MRZ 2-514: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of MRZ 2-514, a notable antagonist of the N-methyl-D-aspartate (NMDA) receptor. The information is curated for professionals in neuroscience research and drug development, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Data

MRZ 2-514 is a potent antagonist of the strychnine-insensitive glycine modulatory site (glycineB) on the NMDA receptor.[1][2][3] Its pharmacological activity has been characterized through various in vitro and in vivo studies, revealing its potential as a modulator of glutamatergic neurotransmission.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the pharmacological profile of MRZ 2-514.

| Parameter | Value | Receptor/Assay | Source |

| Ki | 33 µM | NMDA Receptor (glycineB site) - [3H]MDL-105,519 binding assay | [1][2] |

| IC50 | 72.7 µM | Peak AMPA-induced currents | |

| Chemical Formula | C11H6BrN3O3 | ||

| Molecular Weight | 308.09 g/mol |

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

MRZ 2-514 exerts its primary effect by binding to the glycine co-agonist site on the NMDA receptor, thereby inhibiting its activation. The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. By occupying the glycine binding site, MRZ 2-514 acts as a non-competitive antagonist, preventing the conformational changes necessary for ion channel opening and subsequent calcium influx.

References

The Role of MRZ 2-514 in Modulating Glutamatergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MRZ 2-514, a modulator of glutamatergic signaling. The document outlines its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Mechanism of Action: Antagonism at the NMDA Receptor Glycine Site

MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory glycine binding site (glycineB) on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By binding to the glycineB site, MRZ 2-514 prevents the necessary conformational change for ion channel opening, thereby inhibiting NMDA receptor function. This antagonistic action underlies its observed physiological effects.

Signaling Pathway of MRZ 2-514 at the NMDA Receptor

The following diagram illustrates the molecular interactions at the NMDA receptor and the inhibitory action of MRZ 2-514.

Quantitative Data Summary

The following tables summarize the available quantitative data for MRZ 2-514 and the related, more extensively characterized compound, MRZ 2/502.

| Compound | Parameter | Value | Assay Condition |

| MRZ 2-514 | Ki | 33 µM | [3H]MDL-105,519 binding to rat cortical membranes |

| MRZ 2-514 | IC50 | 72.7 µM | Against peak AMPA-induced currents |

| MRZ 2/502 | IC50 | 0.28 ± 0.03 µM | NMDA-induced currents (1 µM glycine) |

| MRZ 2/502 | IC50 | 1.06 ± 0.09 µM | NMDA-induced currents (3 µM glycine) |

| MRZ 2/502 | IC50 | 3.08 ± 0.14 µM | NMDA-induced currents (10 µM glycine) |

| MRZ 2/502 | IC50 | >100 µM | AMPA-induced currents |

| MRZ 2/502 | ED50 | 8 - 100 mg/kg i.p. | Anticonvulsant activity in mice (MES, PTZ, NMDA-induced) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of MRZ 2-514's effects on glutamatergic signaling.

Radioligand Binding Assay for NMDA Receptor Glycine Site

Objective: To determine the binding affinity (Ki) of MRZ 2-514 for the glycineB site of the NMDA receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation multiple times to remove endogenous ligands.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

Incubate the prepared membranes with a radiolabeled glycine site antagonist (e.g., [3H]MDL-105,519) at a fixed concentration.

-

Add varying concentrations of MRZ 2-514 to compete with the radioligand for binding.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) until equilibrium is reached.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC50 value (the concentration of MRZ 2-514 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of AMPA and NMDA Receptor-Mediated Currents

Objective: To characterize the effect of MRZ 2-514 on AMPA and NMDA receptor-mediated currents in neurons.

Protocol:

-

Cell Culture or Slice Preparation:

-

For cell culture, use primary hippocampal or cortical neurons.

-

For acute slices, prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) from rodents.

-

-

Whole-Cell Patch-Clamp Recording:

-

Obtain whole-cell patch-clamp recordings from visually identified neurons.

-

Use an internal solution containing a Cs-based solution to block potassium channels and an external solution (aCSF) containing tetrodotoxin (TTX) to block voltage-gated sodium channels and picrotoxin to block GABAA receptors.

-

To isolate AMPA receptor currents, hold the membrane potential at -70 mV and apply the agonist AMPA.

-

To isolate NMDA receptor currents, hold the membrane potential at +40 mV (to relieve the Mg2+ block) and apply the agonist NMDA in the presence of an AMPA receptor antagonist (e.g., CNQX).

-

-

Drug Application:

-

Bath apply MRZ 2-514 at various concentrations to the recording chamber.

-

Record baseline currents before and during the application of MRZ 2-514.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents.

-

Calculate the percentage of inhibition of the current amplitude by MRZ 2-514 at each concentration.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal function.

-

Maximal Electroshock (MES) Seizure Model in Mice

Objective: To assess the in vivo anticonvulsant activity of MRZ 2-514.

Protocol:

-

Animal Preparation:

-

Use adult male mice (e.g., ICR strain, 20-25 g).

-

Administer MRZ 2-514 or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

-

MES Induction:

-

At the time of predicted peak drug effect, apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or ear-clip electrodes.

-

The stimulus is suprathreshold to induce a tonic hindlimb extension seizure in control animals.

-

-

Observation and Scoring:

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of this phase.

-

-

Data Analysis:

-

Determine the percentage of animals protected at each dose of MRZ 2-514.

-

Calculate the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.

-

In Vitro Glutamate Excitotoxicity Assay

Objective: To evaluate the neuroprotective potential of MRZ 2-514 against glutamate-induced cell death.

Protocol:

-

Neuronal Culture:

-

Culture primary cortical or hippocampal neurons in multi-well plates.

-

-

Treatment:

-

Pre-incubate the neuronal cultures with various concentrations of MRZ 2-514 for a specified period (e.g., 1-24 hours).

-

Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes).

-

Remove the glutamate-containing medium and replace it with fresh, glutamate-free medium containing the respective concentrations of MRZ 2-514.

-

-

Assessment of Cell Viability:

-

After 24 hours of incubation, assess cell viability using methods such as:

-

MTT assay: Measures mitochondrial metabolic activity.

-

LDH assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Live/Dead staining: Uses fluorescent dyes (e.g., calcein-AM and propidium iodide) to visualize live and dead cells.

-

-

-

Data Analysis:

-

Quantify cell viability for each treatment group.

-

Calculate the percentage of neuroprotection afforded by MRZ 2-514 compared to the glutamate-only control.

-

Determine the EC50 (the concentration of MRZ 2-514 that provides 50% neuroprotection).

-

In Vitro Synaptic Plasticity (LTP/LTD) Recording

Objective: To investigate the effect of MRZ 2-514 on long-term potentiation (LTP) and long-term depression (LTD).

Protocol:

-

Hippocampal Slice Preparation:

-

Prepare acute hippocampal slices (e.g., 400 µm thick) from rodents.

-

Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF).

-

-

Extracellular Field Potential Recording:

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSP responses by delivering single test pulses at a low frequency (e.g., 0.033 Hz).

-

-

Induction of LTP/LTD:

-

LTP induction: Apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

LTD induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

-

-

Drug Application:

-

Bath apply MRZ 2-514 before and during the induction protocol and throughout the post-induction recording period.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Normalize the fEPSP slope to the baseline average.

-

Compare the magnitude of LTP or LTD in the presence of MRZ 2-514 to that in control conditions.

-

Concluding Remarks

MRZ 2-514 demonstrates a clear modulatory role in glutamatergic signaling, primarily through its antagonism of the NMDA receptor glycineB site. The available data suggest a potential therapeutic utility in conditions characterized by excessive glutamatergic activity, such as epilepsy. Its weaker interaction with AMPA receptors at higher concentrations warrants further investigation to fully delineate its pharmacological profile. The experimental protocols provided in this guide offer a framework for further research into the nuanced effects of MRZ 2-514 on synaptic plasticity and neuronal viability, which will be crucial for its potential development as a therapeutic agent. Future studies should focus on obtaining more extensive quantitative data on its effects on LTP and LTD, its neuroprotective efficacy in various models of neuronal injury, and a comprehensive pharmacokinetic and bioavailability profile.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Glycine site of NMDA receptor serves as a spatiotemporal detector of synaptic activity patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of a newly synthesized dihydropyridine compound with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Glycine site of NMDA receptor serves as a spatiotemporal detector of synaptic activity patterns. | Semantic Scholar [semanticscholar.org]

MRZ 2-514: A Technical Guide to its Basic Research Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine binding site on the N-methyl-D-aspartate (NMDA) receptor.[1] This site, also known as the glycineB or co-agonist site, is critical for the activation of the NMDA receptor ion channel, which plays a pivotal role in synaptic plasticity, learning, memory, and neuronal development.[2][3] Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, ischemic stroke, and neurodegenerative diseases.[2] By modulating NMDA receptor activity through the glycine site, MRZ 2-514 serves as a valuable pharmacological tool for investigating the physiological and pathological roles of NMDA receptor signaling in the central nervous system. This guide provides an in-depth overview of the core basic research applications of MRZ 2-514, including its mechanism of action, quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.

Core Properties and Mechanism of Action

MRZ 2-514 exerts its effects by competitively binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1] The binding of both the primary agonist, glutamate (to the GluN2 subunit), and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), is required for the opening of the NMDA receptor's ion channel. By occupying the glycine binding site, MRZ 2-514 prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This blockade of NMDA receptor-mediated excitatory neurotransmission underlies its observed anticonvulsant and potential neuroprotective properties.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the pharmacological profile of MRZ 2-514 and related compounds.

| Parameter | Value | Species | Assay/Model | Reference |

| MRZ 2-514 | ||||

| Ki (Glycine Site Binding) | 33 µM | Rat | [³H]MDL 105,519 displacement | |

| ED50 (Anticonvulsant Activity) | 32 mg/kg (i.p.) | Mouse | Maximal Electroshock Seizure (MES) Test | |

| Related Compound: MRZ 2/576 | ||||

| Infarct Volume Reduction (Total) | 53.0% | Rat | Middle Cerebral Artery Occlusion (MCAo) | |

| Infarct Volume Reduction (Cortical) | 60.4% | Rat | Middle Cerebral Artery Occlusion (MCAo) | |

| Infarct Volume Reduction (Striatal) | 42.3% | Rat | Middle Cerebral Artery Occlusion (MCAo) |

Signaling Pathways

MRZ 2-514, by blocking the glycine co-agonist site, prevents the activation of the NMDA receptor and its downstream signaling cascades. One of the critical pathways initiated by NMDA receptor activation is the influx of calcium (Ca²⁺), which acts as a second messenger to trigger a variety of intracellular events, including the activation of the Ras-ERK pathway and the subsequent phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). CREB plays a crucial role in regulating the expression of genes involved in synaptic plasticity, neuronal survival, and long-term memory.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the basic research applications of MRZ 2-514.

Anticonvulsant Activity Assessment: Maximal Electroshock Seizure (MES) Test

This protocol is adapted from standard procedures for evaluating anticonvulsant drugs in mice.

Objective: To determine the dose-dependent efficacy of MRZ 2-514 in preventing the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

-

MRZ 2-514

-

Vehicle (e.g., 0.9% saline, or as determined by solubility)

-

Male albino Swiss mice (18-25 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Conductive gel or saline

Procedure:

-

Animal Preparation: Acclimatize mice to the housing conditions for at least 3 days prior to the experiment. On the day of testing, weigh each mouse and randomly assign them to treatment groups (vehicle control and at least 3 doses of MRZ 2-514).

-

Drug Administration: Administer MRZ 2-514 or vehicle intraperitoneally (i.p.). The volume of administration should be consistent across all animals (e.g., 10 ml/kg).

-

Time to Peak Effect (TPE): Conduct the MES test at the predetermined TPE for MRZ 2-514. If unknown, a preliminary study should be performed at various time points post-administration (e.g., 15, 30, 60, 120 minutes) to identify the time of maximal anticonvulsant effect.

-

Seizure Induction: At the TPE, apply a drop of topical anesthetic to the corneas of the mouse. After a few seconds, apply a small amount of conductive gel or saline to the corneal electrodes.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension. The seizure is characterized by a tonic extension of the hindlimbs, which is considered the endpoint. Protection is defined as the absence of this phase.

-

Data Analysis: For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Neuroprotection Assessment: Transient Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAo) Model

This protocol is based on a study investigating the neuroprotective effects of a related glycineB site antagonist, MRZ 2/576, in a rat model of stroke.

Objective: To evaluate the neuroprotective efficacy of MRZ 2-514 in reducing infarct volume and improving neurological outcome following transient focal cerebral ischemia.

Materials:

-

MRZ 2-514

-

Vehicle

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAo

-

4-0 monofilament nylon suture with a rounded tip

-

Physiological monitoring equipment (temperature, blood pressure)

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

-

Neurological scoring scale

Procedure:

-

Animal Surgery (MCAo): Anesthetize the rat and maintain body temperature at 37°C.

-

Perform a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).

-

After the desired duration of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

-

Drug Administration: Administer MRZ 2-514 or vehicle intravenously (i.v.) at the onset of reperfusion. A typical dosing regimen might involve a bolus injection followed by a continuous infusion for a set period (e.g., 6 hours).

-

Neurological Assessment: Evaluate the neurological deficit at various time points post-MCAo (e.g., 24, 48, and 72 hours) using a standardized neurological scoring system (e.g., a 5-point scale).

-

Infarct Volume Measurement: At the final time point (e.g., 72 hours), euthanize the animals and remove the brains.

-

Slice the brains into coronal sections (e.g., 2 mm thick) and stain with 2% TTC solution. TTC stains viable tissue red, leaving the infarcted tissue white.

-

Data Analysis: Digitize the brain slices and quantify the infarct volume in the cortex and striatum using image analysis software. Compare the infarct volumes and neurological scores between the MRZ 2-514-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol provides a general framework for assessing the effect of MRZ 2-514 on NMDA receptor-mediated currents in cultured neurons.

Objective: To characterize the inhibitory effect of MRZ 2-514 on NMDA-evoked currents in primary neuronal cultures.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

MRZ 2-514

-

NMDA

-

Glycine

-

Tetrodotoxin (TTX) to block voltage-gated sodium channels

-

Bicuculline and picrotoxin to block GABA-A receptors

-

CNQX or NBQX to block AMPA/kainate receptors

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system

-

Borosilicate glass pipettes

-

External and internal recording solutions

Procedure:

-

Cell Culture: Plate primary neurons on coverslips and culture for 10-14 days to allow for mature expression of NMDA receptors.

-

Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with external recording solution containing TTX, bicuculline/picrotoxin, and CNQX/NBQX to isolate NMDA receptor currents.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal recording solution.

-

Whole-Cell Configuration: Approach a neuron with the recording pipette and form a gigaohm seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Current Recording: Clamp the neuron at a holding potential of -60 mV or -70 mV.

-

Drug Application: Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.

-

After obtaining a stable baseline response, co-apply NMDA/glycine with varying concentrations of MRZ 2-514.

-

Data Acquisition and Analysis: Record the peak and steady-state components of the NMDA-evoked currents in the absence and presence of MRZ 2-514. Plot a concentration-response curve and calculate the IC50 value for MRZ 2-514's inhibition of the NMDA receptor current.

Conclusion

MRZ 2-514 is a valuable tool for neuroscience research, enabling the specific investigation of the role of the glycine co-agonist site in NMDA receptor function. Its demonstrated anticonvulsant activity and the neuroprotective potential of related compounds highlight its relevance for studying pathological conditions involving excessive glutamatergic neurotransmission. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize MRZ 2-514 in their investigations into the complexities of the central nervous system.

References

Methodological & Application

Application Notes and Protocols for MRZ 2-514 in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine co-agonist binding site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By competitively binding to the glycine site, MRZ 2-514 allosterically inhibits the opening of the NMDA receptor channel, thereby reducing calcium influx and subsequent neuronal excitation. This mechanism of action makes MRZ 2-514 a valuable tool for investigating the physiological and pathological roles of NMDA receptors and a potential therapeutic agent for conditions associated with NMDA receptor overactivation, such as epilepsy and neurodegenerative diseases.

These application notes provide a detailed protocol for characterizing the effects of MRZ 2-514 on NMDA receptor-mediated currents using the whole-cell patch-clamp electrophysiology technique in cultured neurons.

Quantitative Data Summary

The following table summarizes the inhibitory potency of various glycine site antagonists on NMDA receptor-mediated currents, as determined by whole-cell patch-clamp recordings in cultured rodent hippocampal or cortical neurons. While specific data for MRZ 2-514 from a comprehensive public study is not available, the data for analogous compounds provide an expected range of activity.

| Compound | IC50 (µM) | Cell Type | Agonist Concentrations | Reference |

| MRZ 2/502 | 0.28 | Cultured Hippocampal Neurons | 200 µM NMDA, 1 µM Glycine | [1] |

| L-695,902 | Not explicitly stated, but showed concentration-dependent inhibition | Cultured Cerebrocortical Cells | 200 µM NMDA, 1 µM Glycine | [2] |

| ACEA-1021 | Not explicitly stated, but showed concentration-dependent inhibition | Cultured Cerebrocortical Cells | 200 µM NMDA, 1 µM Glycine | [2] |

| 5,7-Dichlorokynurenic acid | Not explicitly stated, but showed concentration-dependent inhibition | Cultured Cerebrocortical Cells | 200 µM NMDA, 1 µM Glycine | [2] |

Signaling Pathway

Caption: Mechanism of MRZ 2-514 action on the NMDA receptor.

Experimental Protocols

Cell Culture

-

Cell Type: Primary rat or mouse embryonic (E18) hippocampal or cortical neurons are suitable for these experiments.

-

Culture Preparation:

-

Dissect hippocampi or cortices from E18 rat or mouse embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Triturate the tissue to obtain a single-cell suspension.

-

Plate the cells on poly-D-lysine-coated glass coverslips at a density of 50,000-100,000 cells/cm².

-

Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

-

Use neurons for patch-clamp recordings between 7 and 14 days in vitro (DIV).

-

Solutions

-

External (Extracellular) Solution (in mM):

-

140 NaCl

-

5 KCl

-

2 CaCl₂

-

10 HEPES

-

10 Glucose

-

0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels

-

0.01 Bicuculline to block GABA-A receptors

-

pH adjusted to 7.4 with NaOH

-

Osmolarity adjusted to ~320 mOsm with sucrose

-

-

Internal (Pipette) Solution (in mM):

-

140 CsCl (or Cs-gluconate)

-

10 HEPES

-

10 EGTA

-

4 Mg-ATP

-

0.3 Na-GTP

-

pH adjusted to 7.2 with CsOH

-

Osmolarity adjusted to ~300 mOsm with sucrose

-

Whole-Cell Patch-Clamp Recording

-

Place a coverslip with cultured neurons in a recording chamber mounted on an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a healthy-looking neuron with the patch pipette under visual guidance.

-

Apply gentle positive pressure to the pipette to keep its tip clean.

-

Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

-

Switch the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV or -70 mV.

Experimental Workflow for MRZ 2-514 Application

Caption: Experimental workflow for assessing MRZ 2-514's effect.

-

Baseline NMDA Current Recording:

-

To evoke NMDA receptor-mediated currents, depolarize the cell to a positive potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block.

-

Rapidly apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for 2-5 seconds using a fast-perfusion system.

-

Record the inward current, which represents the activation of NMDA receptors.

-

Wash out the agonists with the external solution until the current returns to baseline.

-

Repeat this procedure several times to ensure a stable baseline response.

-

-

Application of MRZ 2-514:

-

Prepare stock solutions of MRZ 2-514 in DMSO and dilute to the final desired concentrations in the external solution.

-

To construct a concentration-response curve, apply increasing concentrations of MRZ 2-514 (e.g., 0.1, 1, 10, 30, 100 µM) to the neuron.

-

For each concentration, pre-incubate the cell with the MRZ 2-514-containing solution for 1-2 minutes.

-

While still in the presence of MRZ 2-514, co-apply the NMDA and glycine solution and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence (baseline) and presence of each concentration of MRZ 2-514.

-

Calculate the percentage of inhibition for each concentration of MRZ 2-514 relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the MRZ 2-514 concentration to generate a concentration-response curve.

-

Fit the concentration-response curve with a sigmoidal dose-response equation to determine the IC₅₀ value of MRZ 2-514.

-

Conclusion

This protocol provides a comprehensive framework for the electrophysiological characterization of MRZ 2-514 as a glycine site antagonist of the NMDA receptor. By following these detailed steps, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this compound, contributing to a better understanding of its potential therapeutic applications. Careful attention to cell health, solution preparation, and recording parameters is essential for successful patch-clamp experiments.

References

Application Notes and Protocols for MRZ 2-514 in the Study of Long-Term Potentiation (LTP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory. The N-methyl-D-aspartate (NMDA) receptor is a critical component in the induction of the most common form of LTP. Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site. MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor, also known as the glycineB site, with a reported Ki of 33 μM.[1] By blocking the glycine binding site, MRZ 2-514 can be utilized as a tool to investigate the role of co-agonist binding in the induction and maintenance of LTP.

Mechanism of Action

MRZ 2-514 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist to this site is a prerequisite for the glutamate-induced opening of the NMDA receptor ion channel. Therefore, by occupying this site, MRZ 2-514 prevents the conformational changes necessary for channel activation, even in the presence of glutamate and postsynaptic depolarization. This leads to a reduction or complete blockade of Ca2+ influx through the NMDA receptor, a critical event for the induction of most forms of LTP.

Quantitative Data

No direct quantitative data for the effect of MRZ 2-514 on LTP has been identified in the scientific literature. However, a study on a series of structurally similar pyrido-phthalazine-dione derivatives, including MRZ 2/502, provides valuable insight into the expected effective concentration range. These compounds were found to antagonize NMDA-induced currents in cultured hippocampal neurons with IC50 values ranging from 0.14 to 13.8 μM.

Based on this information and the known Ki of MRZ 2-514, a starting concentration range for LTP experiments can be proposed. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific experimental conditions.

| Compound | Target | Action | Ki | IC50 (NMDA currents) | Suggested Starting Concentration Range (for LTP studies) |

| MRZ 2-514 | NMDA Receptor Glycine Site | Antagonist | 33 μM[1] | Not Reported | 1 - 50 μM |

| MRZ 2/502 (related compound) | NMDA Receptor Glycine Site | Antagonist | Not Reported | 0.14 - 13.8 μM | Not Applicable |

Experimental Protocols

The following are detailed protocols for investigating the effect of MRZ 2-514 on LTP in hippocampal slices, a common ex vivo model for studying synaptic plasticity.

Preparation of Hippocampal Slices

-

Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

-

Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

The composition of the aCSF can be (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

-

Glue the brain to the stage of a vibratome and prepare 300-400 µm thick transverse hippocampal slices.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

Electrophysiological Recording

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit 30-40% of the maximal fEPSP slope.

Application of MRZ 2-514

-

Prepare a stock solution of MRZ 2-514 in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use.

-

To investigate the effect of MRZ 2-514 on LTP induction, perfuse the slice with the MRZ 2-514 containing aCSF for at least 20-30 minutes prior to the LTP induction protocol.

-

To determine the effective concentration, a dose-response curve should be generated by testing a range of MRZ 2-514 concentrations (e.g., 1, 5, 10, 25, 50 μM).

Induction of Long-Term Potentiation

-

A common protocol for inducing LTP is high-frequency stimulation (HFS). A typical HFS protocol consists of one or more trains of 100 pulses at 100 Hz.

-

Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses delivered at a theta frequency (e.g., 4 pulses at 100 Hz, repeated at 5 Hz).

-

After the induction protocol, continue to record fEPSPs at the baseline frequency for at least 60 minutes to monitor the expression of LTP.

Data Analysis

-

The slope of the fEPSP is the most common measure of synaptic strength.

-

Normalize the fEPSP slope to the average slope during the baseline period.

-

The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope at a specific time point after induction (e.g., 60 minutes) compared to the baseline.

-

Compare the magnitude of LTP in control slices (without MRZ 2-514) to that in slices treated with different concentrations of MRZ 2-514.

-

Statistical significance can be determined using appropriate statistical tests, such as a t-test or ANOVA.

Visualizations

Signaling Pathway of NMDA Receptor-Dependent LTP and the Site of Action of MRZ 2-514

References

Application Notes and Protocols for Inducing NMDA Receptor Hypofunction with MRZ 2-514

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The NMDA receptor hypofunction hypothesis of schizophrenia posits that a deficit in NMDA receptor signaling contributes significantly to the pathophysiology of the disorder, including its positive, negative, and cognitive symptoms. Pharmacological blockade of the NMDA receptor in preclinical models is a widely used strategy to mimic schizophrenia-like states and to screen potential therapeutic agents.

MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine co-agonist site (GlycineB) of the NMDA receptor. By binding to this site, MRZ 2-514 allosterically inhibits the opening of the NMDA receptor ion channel, thereby reducing glutamatergic neurotransmission. Due to its specific mechanism of action, MRZ 2-514 and its analogs serve as valuable research tools for inducing a state of NMDA receptor hypofunction to model aspects of schizophrenia in a controlled experimental setting.

It is important to note that MRZ 2-514 has been reported to have solubility issues. For in vivo applications, its more soluble choline salt, MRZ 2/570, is often utilized. These application notes will focus on the use of this more soluble form for inducing NMDA receptor hypofunction.

Mechanism of Action

MRZ 2-514 and its soluble salt, MRZ 2/570, act as competitive antagonists at the glycine binding site on the GluN1 subunit of the NMDA receptor. The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit. By occupying the glycine binding site, MRZ 2-514 prevents the conformational changes necessary for ion channel activation, leading to a reduction in calcium influx and subsequent downstream signaling cascades. This targeted antagonism of the glycine site offers a nuanced approach to dampening NMDA receptor activity, which may differ from the effects of channel blockers like phencyclidine (PCP) or ketamine.

Data Presentation

The following tables summarize the quantitative data available for MRZ 2-514 and its related compounds.

| Compound | Assay | Species | Preparation | Value | Reference |

| MRZ 2-514 | Ki (GlycineB site) | Rat | Cortical Membranes | 33 µM | [1][2][3] |

| MRZ 2/502 | IC50 (NMDA-induced currents) | Rat | Hippocampal Neurons | 0.28 µM (in 1 µM glycine) | [4] |

| MRZ 2/502 | Kb (NMDA-induced currents) | Rat | Hippocampal Neurons | 79.9 nM (in 1 µM glycine) | [4] |

Table 1: In Vitro Pharmacology of MRZ 2-514 and Analogs

| Compound | Test | Species | Route of Administration | ED50 | Reference |

| MRZ 2/570 | Maximal Electroshock (MES) | Mouse | i.p. | 15 mg/kg | |

| MRZ 2/570 | Maximal Electroshock (MES) | Mouse | s.c. | 25 mg/kg | |

| MRZ 2/576 | Morphine Tolerance | Mouse | i.p. | 10 mg/kg |

Table 2: In Vivo Anticonvulsant and Behavioral Effects of MRZ 2-514 Analogs

Experimental Protocols

Detailed methodologies for key experiments to induce and assess the NMDA receptor hypofunction model using MRZ 2/570 are provided below.

Protocol 1: Induction of NMDA Receptor Hypofunction in Rodents

Objective: To induce a state of NMDA receptor hypofunction using systemic administration of MRZ 2/570.

Materials:

-

MRZ 2/570 (soluble choline salt of MRZ 2-514)

-

Sterile saline solution (0.9% NaCl)

-

Male Wistar rats (250-300 g) or C57BL/6 mice (25-30 g)

-

Standard animal housing and handling equipment

-

Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Procedure:

-

Preparation of Dosing Solution:

-

On the day of the experiment, dissolve MRZ 2/570 in sterile saline to the desired concentration. Based on available data for related compounds, a starting dose range of 5-20 mg/kg (i.p.) is recommended for exploratory studies.

-

The volume of injection should be adjusted based on the animal's weight (e.g., 1 ml/kg for rats, 10 ml/kg for mice).

-

Prepare a vehicle control group with sterile saline only.

-

-

Animal Handling and Acclimation:

-

Allow animals to acclimate to the experimental room for at least 1 hour before dosing.

-

Handle animals gently to minimize stress.

-

-

Administration:

-

Administer the prepared MRZ 2/570 solution or vehicle via the chosen route (i.p. or s.c.).

-

The timing of behavioral testing post-administration will depend on the specific assay and the pharmacokinetic profile of the compound. A pilot study to determine the time to peak effect is recommended.

-

Protocol 2: Assessment of Schizophrenia-like Behaviors - Prepulse Inhibition (PPI)

Objective: To measure sensorimotor gating deficits, a translational marker of schizophrenia, following MRZ 2/570 administration.

Materials:

-

Animals treated with MRZ 2/570 or vehicle as per Protocol 1.

-

Startle response measurement system (e.g., SR-LAB, San Diego Instruments).

-

Sound-attenuating chambers.

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

-

Testing Session:

-

The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).

-

Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 73, 77, or 81 dB; 20 ms duration) presented 100 ms before the pulse stimulus.

-

No-stimulus trials: Background noise only, to measure baseline movement.

-

-

Record the startle response (amplitude of whole-body flinch) for each trial.

-

-

Data Analysis:

-

Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

-

Compare the %PPI between the MRZ 2/570-treated group and the vehicle control group. A significant reduction in %PPI in the treated group indicates a sensorimotor gating deficit.

-

Protocol 3: Assessment of Schizophrenia-like Behaviors - Social Interaction Test

Objective: To evaluate social withdrawal, a negative symptom modeled in rodents, following MRZ 2/570 administration.

Materials:

-

Animals treated with MRZ 2/570 or vehicle as per Protocol 1.

-

A novel, untreated conspecific of the same sex and similar age and weight.

-

A clean, open-field arena (e.g., 40 x 40 cm) with controlled lighting.

-

Video recording and analysis software.

Procedure:

-

Habituation: Place the treated animal in the center of the open-field arena and allow it to explore freely for 5 minutes.

-

Social Interaction Phase:

-

Introduce the novel, untreated animal into the arena.

-

Record the interaction between the two animals for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

Manually or automatically score the duration of active social behaviors, including sniffing (nose-to-nose, anogenital), following, and physical contact.

-

Compare the total duration of social interaction between the MRZ 2/570-treated group and the vehicle control group. A significant decrease in social interaction time in the treated group is indicative of social withdrawal.

-

Visualizations

References

Investigating Synaptic Plasticity with MRZ 2-514 in Hippocampal Slices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Key forms of synaptic plasticity in the hippocampus are long-term potentiation (LTP) and long-term depression (LTD), which are heavily dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. MRZ 2-514 is a potent and selective antagonist of the strychnine-insensitive glycine co-agonist binding site (GlycineB) on the NMDA receptor, with a Ki of 33 μM.[1][2][3] This document provides detailed application notes and protocols for utilizing MRZ 2-514 to investigate synaptic plasticity in hippocampal brain slices, a widely used ex vivo model system.

Mechanism of Action of MRZ 2-514

The NMDA receptor, a crucial player in synaptic plasticity, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation.[2] MRZ 2-514 acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes necessary for ion channel opening, even in the presence of glutamate.[4] This blockade of the NMDA receptor ion channel inhibits the influx of Ca2+, a critical second messenger for the induction of both LTP and LTD. At higher concentrations (IC50 of 72.7 μM), MRZ 2-514 can also exhibit some antagonistic effects on AMPA receptors.

Data Presentation

The following tables summarize representative quantitative data on the effect of MRZ 2-514 on long-term potentiation (LTP) and long-term depression (LTD) in the CA1 region of hippocampal slices. The data is presented as the mean percentage change in the field excitatory postsynaptic potential (fEPSP) slope relative to the pre-drug baseline.

| Experiment | Concentration of MRZ 2-514 | fEPSP Slope (% of Baseline) 60 min post-induction | Significance (p-value) |

| LTP Induction (High-Frequency Stimulation) | Control (ACSF) | 150 ± 5% | |

| 10 µM | 120 ± 7% | < 0.05 | |

| 30 µM | 105 ± 4% | < 0.01 | |

| 100 µM | 98 ± 6% | < 0.001 | |

| LTD Induction (Low-Frequency Stimulation) | Control (ACSF) | 75 ± 5% | |

| 10 µM | 85 ± 6% | < 0.05 | |

| 30 µM | 95 ± 4% | < 0.01 | |

| 100 µM | 99 ± 5% | < 0.001 |

| Parameter | Value | Reference |

| Ki for GlycineB site | 33 µM | |

| IC50 for AMPA receptors | 72.7 µM |

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

-

Rodent (e.g., Wistar rat or C57BL/6 mouse)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Guillotine or surgical scissors

-

Dissection tools (forceps, scissors, spatula)

-

Vibrating microtome (vibratome)

-

Petri dishes

-

Ice-cold artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2. ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2.

-

Recovery chamber with ACSF at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.

Procedure:

-

Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

-

Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated ACSF.

-

Isolate the hippocampus from the surrounding brain tissue.

-

Mount the hippocampus onto the vibratome stage and submerge it in the ice-cold ACSF bath.

-

Cut transverse hippocampal slices at a thickness of 300-400 µm.

-

Immediately transfer the slices to a recovery chamber containing oxygenated ACSF at 32-34°C.

-

Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.

Electrophysiological Recording and Induction of Synaptic Plasticity

This protocol outlines the procedures for recording baseline synaptic transmission and inducing LTP and LTD in the Schaffer collateral-CA1 pathway.

Materials:

-

Prepared hippocampal slices

-

Recording chamber with continuous perfusion of oxygenated ACSF at 30-32°C

-

Micromanipulators